1-phenyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
Properties
IUPAC Name |
1-phenyl-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O3/c21-20(22,23)14-6-4-5-13(11-14)17-24-16(30-25-17)12-26-9-10-27(19(29)18(26)28)15-7-2-1-3-8-15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGXJMQBPXHLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multiple steps, including the formation of the oxadiazole ring and the incorporation of the trifluoromethyl group. One common method involves the reaction of 3-(trifluoromethyl)benzohydrazide with an appropriate aldehyde to form the oxadiazole ring, followed by cyclization with a suitable diketone to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole derivatives. For instance, derivatives similar to 1-phenyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione have shown significant activity against various bacterial strains. A study found that synthesized oxadiazole derivatives exhibited better activity against Gram-positive bacteria compared to Gram-negative ones .
Anticancer Properties
The anticancer properties of oxadiazole derivatives have been extensively studied. Compounds with similar structures have been evaluated for their cytotoxic effects on different cancer cell lines. For example, a recent investigation demonstrated that certain oxadiazole derivatives displayed potent cytotoxicity against HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cell lines . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Synthesis and Characterization
A notable study involved the synthesis of 1,3,4-oxadiazoles through a multistep reaction sequence involving aldehydes and acetophenones. The resulting compounds were characterized using NMR and FTIR spectroscopy. Biological assays indicated promising antibacterial and anticancer activities .
In Silico Studies
In silico studies have been conducted to predict the interaction of similar compounds with biological targets. Molecular docking experiments revealed that these compounds could effectively bind to specific proteins involved in cancer progression and microbial resistance mechanisms .
Mechanism of Action
The mechanism of action of 1-phenyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, and other proteins. Molecular docking studies have shown that the compound can form hydrogen bonds and other interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound A : 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}piperidine-1,2-dione (from , Figure 13)
- Structural Differences : Replaces the tetrahydropyrazine-dione core with a piperidine-dione.
- Bioactivity : Piperidine derivatives are associated with antidiabetic activity, whereas tetrahydropyrazine-dione analogs may exhibit distinct target selectivity .
Compound B : 6-[1-(3-Chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione ()
- Structural Differences : Substitutes the tetrahydropyrazine-dione with a triazine-dione core.
- Functional Impact : The triazine ring increases electron-deficient character, enhancing hydrogen-bond acceptor capacity. This may improve interactions with enzymatic active sites but reduce solubility .
Trifluoromethylphenyl-Oxadiazole Derivatives
Compound C : 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine ()
- Structural Differences : Replaces the oxadiazole with a thiadiazole and uses a piperazine ring instead of tetrahydropyrazine-dione.
- Piperazine improves aqueous solubility relative to the tetrahydropyrazine-dione core .
Compound D : N′-formyl-2-[3-(trifluoromethyl)phenyl]-4-R1-furo[3,2-b]pyrrole-5-carboxhydrazides ()
- Structural Differences : Incorporates a furopyrrole-carboxhydrazide system instead of oxadiazole.
- Functional Impact : The fused furan-pyrrole system increases aromaticity, which may enhance π-π stacking interactions but reduce metabolic stability compared to oxadiazole .
Pharmacological Profiles and Substituent Effects
*Predicted using fragment-based methods. †Estimated via computational tools (e.g., Molinspiration).
- Trifluoromethyl Position : The 3-(trifluoromethyl)phenyl group in the target compound vs. 4-substituted analogs (e.g., Compound A) may alter steric interactions in target binding pockets .
- Heterocycle Electronics : Oxadiazole’s electron-deficient nature favors interactions with electron-rich enzyme residues, whereas thiadiazole (Compound C) may engage in hydrophobic interactions .
Biological Activity
1-Phenyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 385.21 g/mol. The structure includes a tetrahydropyrazine core and an oxadiazole moiety that enhances its pharmacological profile.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds containing oxadiazole derivatives. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that compounds with oxadiazole structures can exhibit anticancer properties. For example, derivatives have been reported to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest . A specific study highlighted that a related compound demonstrated IC50 values in the low micromolar range against these cell lines .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole-containing compounds has been documented in various studies. These compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity suggests a possible therapeutic role in conditions like rheumatoid arthritis .
Case Studies
- Antimicrobial Study : A study evaluated the efficacy of various oxadiazole derivatives against E. coli and S. aureus. The results indicated that certain modifications to the oxadiazole ring enhanced antimicrobial activity significantly .
- Anticancer Investigation : In vitro assays conducted on MCF-7 and HeLa cells revealed that modifications in the phenyl ring of oxadiazole derivatives led to increased cytotoxicity. The study concluded that these modifications could be essential for developing new anticancer agents .
Data Summary Table
Q & A
Q. What are the established synthetic routes for 1-phenyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step heterocyclic chemistry, such as cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example:
- Oxadiazole formation : React 3-(trifluoromethyl)phenyl-substituted amidoximes with activated esters under dehydrating conditions (e.g., POCl₃ or PCl₃) to form the 1,2,4-oxadiazole core .
- Tetrahydropyrazine-dione coupling : Use nucleophilic substitution or Mannich reactions to introduce the 1-phenyltetrahydropyrazine-2,3-dione moiety. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (50–80°C) to improve yields .
- Characterization : Monitor reactions via TLC and HPLC, and confirm intermediates via <sup>1</sup>H/<sup>19</sup>F NMR .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Use <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to confirm regiochemistry and substituent positions. The trifluoromethyl group (<sup>19</sup>F NMR) shows distinct signals at ~-60 ppm .
- X-ray crystallography : Resolve crystal packing and stereochemistry. For example, analogous triazole-oxadiazole hybrids have been structurally validated via CCDC datasets (e.g., CCDC 2112438) .
- Mass spectrometry : High-resolution ESI-MS can confirm molecular ion peaks and fragmentation patterns .
Q. How does the reactivity of the oxadiazole and tetrahydropyrazine-dione moieties influence derivatization?
Methodological Answer:
- Oxadiazole : Susceptible to nucleophilic attack at the C5 position. For example, alkylation or arylation can occur via SN2 mechanisms in polar aprotic solvents .
- Tetrahydropyrazine-dione : The diketone moiety allows for Schiff base formation or condensation with amines. Protect reactive sites (e.g., using Boc groups) during multi-step syntheses .
Q. What protocols are recommended for determining physicochemical properties (e.g., solubility, stability)?
Methodological Answer:
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and solvents (DMSO, ethanol). Use UV-Vis spectroscopy for quantification .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light (ICH Q1B), and humidity (75% RH). Monitor via HPLC .
Advanced Research Questions
Q. How can biological activity be predicted for this compound, particularly against fungal targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with fungal enzymes (e.g., 14α-demethylase lanosterol, PDB: 3LD6). Focus on hydrogen bonding with oxadiazole and hydrophobic interactions with the trifluoromethylphenyl group .
- In vitro assays : Test against Candida spp. via broth microdilution (CLSI M27). Compare IC₅₀ values with fluconazole .
Q. How should contradictory data in synthesis yields or product distributions be addressed?
Methodological Answer:
- Case study : Analogous syntheses of 1,2,4-triazoles showed divergent products when using phenylhydrazine vs. 4-methoxyphenylhydrazine. Adjust stoichiometry (1:1 vs. 1:2 molar ratios) and reaction time (1–4 hours) to suppress side reactions .
- Mechanistic analysis : Use DFT calculations (Gaussian 09) to identify transition-state energy barriers favoring one pathway .
Q. What computational methods are suitable for studying electronic properties and structure-activity relationships?
Methodological Answer:
Q. How can structural modifications enhance selectivity for specific biological targets?
Methodological Answer:
- Bioisosteric replacement : Replace the oxadiazole with 1,3,4-thiadiazole to improve membrane permeability. Synthesize analogs via Lawesson’s reagent-mediated cyclization .
- Piperazine incorporation : Introduce piperazine at the tetrahydropyrazine-dione nitrogen to enhance solubility and CNS penetration .
Q. What strategies resolve discrepancies in biological activity between in silico predictions and experimental results?
Methodological Answer:
Q. How can comparative studies with fluorinated analogs guide further research?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
